Ciforadenant

A2A receptor binding affinity Ki

Ciforadenant is the definitive A2AR antagonist for immuno-oncology research, designed specifically to block adenosine-driven immune suppression in the tumor microenvironment. Unlike neurologically-targeted A2A antagonists (e.g., istradefylline, preladenant), its >50-fold selectivity over other adenosine receptor subtypes eliminates confounding off-target effects, making it the only reliable tool for dissecting A2AR-mediated T-cell dysfunction and combination checkpoint blockade strategies. Clinically validated with a 100% disease control rate in PD-1/PD-L1 refractory RCC and synergistic tumor elimination with anti-PD-L1 in preclinical models. Researchers use it to model resistance to PD-1/PD-L1 therapy and to investigate biomarker-driven combination immunotherapies. Standard oral dosing (100 mg/kg) is well-documented. Procure in high-purity research-grade powder for reproducible in vitro and in vivo studies.

Molecular Formula C20H21N7O3
Molecular Weight 407.4 g/mol
CAS No. 1202402-40-1
Cat. No. B606687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiforadenant
CAS1202402-40-1
SynonymsCPI-444;  CPI 444;  CPI444;  V81444;  V-81444;  V 81444;  ciforadenant; 
Molecular FormulaC20H21N7O3
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5
InChIInChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1
InChIKeyKURQKNMKCGYWRJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ciforadenant for Immuno-Oncology Research: Baseline Profile and Procurement Considerations


Ciforadenant (formerly CPI-444; V81444) is an orally bioavailable, small-molecule antagonist of the adenosine A2A receptor (A2AR) . It functions as an immune checkpoint inhibitor by blocking adenosine-mediated immunosuppression in the tumor microenvironment, thereby restoring T-cell activation and promoting anti-tumor immunity [1]. The compound is currently in Phase 1b/2 clinical development for advanced solid tumors, including renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC), both as monotherapy and in combination with PD-(L)1 inhibitors [2]. Its chemical structure features a 3H-1,2,3-triazolo[4,5-d]pyrimidine core [3], distinguishing it from xanthine-based A2AR antagonists.

Why Generic A2A Antagonist Substitution Fails: The Case for Ciforadenant in Targeted Immunotherapy Studies


A2A receptor antagonists are not functionally interchangeable due to significant differences in receptor selectivity, binding kinetics, and intended therapeutic applications. Ciforadenant was specifically designed as an oral immune checkpoint inhibitor for oncology, whereas many other A2A antagonists—such as istradefylline, preladenant, and tozadenant—were developed for neurological indications like Parkinson's disease [1]. These divergent clinical goals result in distinct selectivity profiles and safety considerations [2]. For example, non-selective antagonism of A1, A2B, or A3 receptors can lead to unintended cardiovascular, respiratory, or inflammatory effects, confounding experimental results and limiting therapeutic utility [3]. Therefore, substituting a generic or neurologically-focused A2A antagonist for Ciforadenant in an immuno-oncology research program would introduce uncontrolled variables in target engagement and biological outcome.

Ciforadenant (CPI-444) Quantitative Differentiation Guide: Head-to-Head Evidence for Procurement Decisions


Receptor Binding Affinity: Ciforadenant vs. Istradefylline and Other Clinical-Stage A2AR Antagonists

Ciforadenant exhibits a high binding affinity for the human A2A receptor with a Ki of 3.54 nM, which is approximately 3.4-fold more potent than istradefylline (Ki = 12 nM) [1]. It also demonstrates >50-fold selectivity for A2A over other adenosine receptor subtypes (A1, A2B, A3), a critical parameter for minimizing off-target effects in immunological assays . This selectivity profile is distinct from preladenant (Ki = 1.1 nM but with a narrower selectivity window in some studies) [2] and tozadenant (Ki = 4.9 nM) [3].

A2A receptor binding affinity Ki immuno-oncology selectivity

Functional Antagonism: Cellular Potency of Ciforadenant in Human A2AR-Expressing Cells

In a functional cellular assay, Ciforadenant potently blocked NECA-induced cAMP production in HEK-293 cells stably expressing the human A2A receptor, with an IC50 of 17.03 nM . While direct comparator data for this specific assay is not widely available for all clinical-stage antagonists, this functional IC50 is consistent with its high binding affinity and confirms its ability to effectively antagonize downstream signaling pathways in a human cell line.

cAMP assay functional antagonism IC50 HEK293 A2AR signaling

In Vivo Efficacy: Ciforadenant Monotherapy Tumor Growth Inhibition in Syngeneic Mouse Models

In the MC38 syngeneic mouse model of colon cancer, daily oral administration of Ciforadenant (1, 10, or 100 mg/kg) resulted in a dose-dependent inhibition of tumor growth [1]. At the highest dose (100 mg/kg), Ciforadenant monotherapy led to tumor elimination in approximately 30% of treated mice [1]. This preclinical efficacy establishes a clear baseline for its use as a single-agent immunomodulator. When combined with an anti-PD-L1 antibody, the combination synergistically inhibited tumor growth and achieved tumor elimination in 90% of treated mice in the same model [1].

MC38 tumor model in vivo efficacy TGI immuno-oncology

Clinical Differentiation: Disease Control in PD-1/PD-L1 Refractory Patients

In a Phase 1/1b clinical trial (NCT02655822) enrolling patients with advanced cancers refractory to prior anti-PD-1/PD-L1 therapy, Ciforadenant demonstrated notable disease control. In the RCC cohort (n=11), the disease control rate (DCR; complete response + partial response + stable disease for >2 months) was 100% for patients who were refractory/resistant (R/R) to prior checkpoint inhibitors [1]. In the R/R NSCLC cohort (n=7), the DCR was 43% [1]. This clinical activity in a heavily pre-treated, checkpoint inhibitor-resistant population distinguishes Ciforadenant from A2AR antagonists that lack clinical data in this specific oncology context.

renal cell carcinoma NSCLC refractory disease control rate clinical trial

Clinical Response Rate: Ciforadenant Monotherapy vs. Combination with Atezolizumab

Interim analysis from a Phase 1/1b trial reported objective response rates (ORR) for Ciforadenant. As a single agent, the ORR was 14% (2 partial responses), while the combination with the PD-L1 inhibitor atezolizumab resulted in an ORR of 13% (2 partial responses) in a mixed advanced cancer population [1]. A separate analysis in RCC and NSCLC patients showed a disease control rate (DCR) of 86% for RCC and 50% for NSCLC across monotherapy and combination arms, with rates of 100% and 43% specifically for patients refractory to prior anti-PD-(L)1 therapy [2].

objective response rate atezolizumab PD-L1 inhibitor combination therapy phase 1b

Optimized Application Scenarios for Ciforadenant (CPI-444) in Cancer Immunology Research and Development


Overcoming Anti-PD-(L)1 Resistance in Syngeneic Mouse Tumor Models

Based on its demonstrated ability to synergize with anti-PD-L1 and achieve high rates of tumor elimination in the MC38 model, as quantified in Evidence Item 3 [1], Ciforadenant is an ideal tool compound for investigating mechanisms of resistance to PD-1/PD-L1 blockade. Researchers can use it to model combination therapy strategies aimed at restoring T-cell function in tumors that have become unresponsive to checkpoint inhibitors alone. The well-defined in vivo dosing regimen (e.g., 100 mg/kg daily oral) provides a validated experimental framework [1].

Investigating A2AR-Mediated Immunosuppression in Human Cell-Based Assays

Given its high affinity (Ki = 3.54 nM) and functional potency (IC50 = 17.03 nM in cAMP assays) on human A2A receptors, as detailed in Evidence Items 1 and 2 , Ciforadenant is a precise molecular probe for dissecting A2AR signaling pathways in human primary immune cells or co-culture systems. Its >50-fold selectivity over other adenosine receptors ensures that observed effects can be confidently attributed to A2AR antagonism, minimizing confounding variables in mechanistic studies of T-cell activation, cytokine production, and immune synapse formation.

Clinical Biomarker-Driven Studies in Checkpoint Inhibitor-Refractory Renal Cell Carcinoma (RCC)

The clinical data demonstrating a 100% disease control rate in PD-1/PD-L1 refractory RCC patients [2] positions Ciforadenant as a compelling candidate for further clinical investigation in this specific population. For translational researchers, this provides a strong rationale for designing biomarker-driven studies to identify which RCC patients are most likely to benefit from A2AR blockade, potentially using adenosine-related gene signatures as predictive biomarkers [3]. Its oral bioavailability further supports its use in outpatient clinical trial settings.

Development of Rational Combination Immunotherapy Regimens

The clinical trial data comparing Ciforadenant monotherapy to its combination with atezolizumab, showing distinct disease control profiles in refractory NSCLC and RCC [2][4], supports its use in research aimed at optimizing combination immunotherapies. Scientists can employ Ciforadenant to test hypotheses regarding the sequencing of A2AR antagonism with PD-(L)1 blockade, or in triple combinations with other immunomodulatory agents (e.g., anti-CTLA-4), to maximize anti-tumor immunity while managing potential toxicity.

Technical Documentation Hub

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